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Compound of Interest

Compound Name:
N,2-dimethyl-1H-imidazole-5-

carboxamide

Cat. No.: B8663858

Get Quote

Executive Summary
The transition from an N,1-dimethyl scaffold to an N,2-dimethyl scaffold is not merely a

structural isomerism; it is a functional switch that often determines whether a molecule acts as

a purine mimetic (N,[1]1) or a steric selectivity filter (N,2).[1]

N,1-Dimethyl (1-Methylimidazole core): Mimics the nucleoside adenosine.[1] Predominantly

associated with CNS stimulation, Adenosine Receptor antagonism, and Antibacterial activity

(via DNA gyrase inhibition).[1] It is generally more metabolically stable but less basic.[1]

N,2-Dimethyl (2-Methylimidazole core): Introduces significant steric bulk adjacent to the H-

bond acceptor nitrogens. Associated with Kinase Selectivity (filling hydrophobic pockets),

SARS-CoV-2 Mpro inhibition, but carries a higher risk of Thyroid/Hepatic toxicity due to the

intrinsic toxicology of the 2-methylimidazole moiety.[1]

Chemical & Structural Analysis
The core difference lies in the imidazole ring substitution. The "N" in the name refers to the

carboxamide nitrogen, while "1" and "2" refer to the imidazole ring positions.
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2.1 Physicochemical Properties

Feature
N,1-Dimethyl (1-Me-
Im)

N,2-Dimethyl (2-Me-
Im)

Impact on Bioactivity

Electronic State

Aromatic sextet is

stable; N1 lone pair is

part of the ring

system.[1]

C2-Methyl is electron-

donating (+I effect),

increasing electron

density on N3.[1]

2-Me is slightly more

basic, improving

solubility in acidic

media.[1]

Steric Profile
Planar, low steric

hindrance.

High steric hindrance

at the C2 position.

2-Me clashes with

"ortho" residues in

binding pockets,

acting as a selectivity

filter.[1]

H-Bonding
N3 is a clear H-bond

acceptor.

N1 (if unsubstituted) is

a donor; N3 is an

acceptor.

N,1 fixes the

tautomer; N,2 (if N1 is

H) allows

tautomerism,

complicating binding.

Metabolic Liability
N-Demethylation is

slow.

C2-Methyl is resistant

to oxidation, but the

ring itself can be toxic.

2-Me moiety is linked

to thyroid hypertrophy

in rat models.[2]

2.2 Structural Isomerism Diagram

N,1-Dimethyl (Purine Mimetic)

N,2-Dimethyl (Steric Blocker)

N-Methyl-1-Methyl-Imidazole-5-Carboxamide
(Fixed Tautomer)

Me-N1 ... N3 (Acceptor)
| 

Carboxamide-NH-Me

N-Methyl-2-Methyl-Imidazole-5-Carboxamide
(Tautomeric Potential if N1=H)

N1-H ... C2-Me ... N3
(Steric Clash at C2)

 Methyl Shift
(N1 -> C2)

Bioactivity Consequence:
Loss of Adenosine Mimicry

Gain of Hydrophobic Selectivity
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Click to download full resolution via product page

Caption: Structural logic of the methyl shift. The N,1-isomer fixes the tautomeric state,

mimicking purines. The N,2-isomer introduces a steric "bump" (C2-Me) that alters binding

pocket compatibility.[1]

Bioactivity Comparison Matrix
3.1 Primary Therapeutic Targets
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Target Family N,1-Dimethyl Activity N,2-Dimethyl Activity Mechanism of Action

Adenosine Receptors

(A1/A2A)

Moderate to High.

Resembles the

xanthine core (e.g.,

Caffeidine).[1] Acts as

a weak antagonist.

Low/Inactive. The C2-

methyl creates steric

clash with the

receptor's ribose-

binding or

hydrophobic sub-

pocket.

N,1 aligns with the

purine binding

footprint; N,2 disrupts

it.

Kinases (e.g., p38,

CK1)

General Scaffold.

Often used as a hinge

binder.[1]

Selective Inhibitor.

The C2-methyl can

exploit small

hydrophobic pockets

(gatekeeper residues)

unavailable to the N,1

isomer.[1]

N,2 fits into "selectivity

pockets" in the ATP

binding site.

Antibacterial (DNA

Gyrase)

Active. N,1-substituted

imidazoles are key

pharmacophores in

novel gyrase B

inhibitors.[1]

Variable. Often less

active unless the C2-

methyl is required to

twist the molecule for

induced fit.

N,1 facilitates stacking

interactions with DNA

bases.

Viral Proteases

(SARS-CoV-2)

Low. Lacks the

necessary

hydrophobic bulk.

High. Recent studies

(e.g., Roche, Vietnam

Acad. Sci.[1]) show 2-

methylimidazole

carboxamides inhibit

Mpro (IC50 ~4.7 µM).

[1]

N,2 fills the S1' or S2

hydrophobic pocket of

the protease.

3.2 Toxicity Profile (Critical for Drug Development)
N,1-Dimethyl: Generally considered safer.[1] The 1-methylimidazole metabolite is less

associated with organ-specific toxicity compared to its 2-methyl counterpart.

N,2-Dimethyl:WARNING. The 2-methylimidazole moiety is a Group 2B carcinogen (IARC).[1]

In rodent studies, it induces thyroid follicular cell hyperplasia and neurotoxicity.
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Drug Design Implication: If using the N,2-scaffold, the 2-methyl group must be buried in

the active site to prevent metabolic release, or the dosage must be below the toxicological

threshold.

Mechanistic Deep Dive: The "Magic Methyl" Effect
The "Magic Methyl" effect refers to the profound potency boost observed when a single methyl

group is added or moved.

Conformational Lock (N,1): In the N,1-isomer, the methyl group on the nitrogen eliminates

the N-H bond. This removes a hydrogen bond donor, forcing the molecule to act solely as a

hydrogen bond acceptor at N3. This "desolvates" the molecule, making it easier to cross the

blood-brain barrier (BBB), hence the CNS activity of N,1-analogs like Caffeidine.[1]

The "Gatekeeper" Clash (N,2): In the N,2-isomer, the methyl group projects directly between

the two nitrogens (in the plane of the ring).[1] In enzyme active sites (like Kinases), this

methyl group often clashes with the "gatekeeper" residue if it is bulky (e.g., Methionine).[1]

However, if the gatekeeper is small (Threonine/Alanine), the C2-methyl fills the void perfectly,

leading to 100-1000x selectivity over other kinases.[1]

Experimental Protocols
5.1 Synthesis of N,1-Dimethyl vs N,2-Dimethyl Isomers
Objective: Selective synthesis to avoid isomeric mixtures.

Protocol A: N,1-Dimethyl Synthesis (Regioselective)

Starting Material: 4-Amino-1-methyl-1H-imidazole-5-carboxamide (AIC).

Methylation: Dissolve AIC in DMF. Add NaH (1.1 eq) at 0°C. Stir 30 min.

Addition: Add MeI (1.0 eq) dropwise.

Workup: Quench with water. Extract with EtOAc.[1] The N1 position is already blocked, so

methylation occurs at the amide nitrogen.

Validation: NMR shows N-Me singlet at ~3.5 ppm and Ring N-Me at ~3.7 ppm.
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Protocol B: N,2-Dimethyl Synthesis (De Novo)

Starting Material: 2-Methylimidazole.[2]

Formylation: React with acetic anhydride/formic acid to generate the aldehyde, then oxidize

to 2-methylimidazole-4-carboxylic acid.[1]

Amidation: Activate acid with HATU/DIPEA in DMF.

Coupling: Add Methylamine (2.0 M in THF).

Purification: HPLC (C18 column). The methyl is fixed at C2; the amide is N-methylated.

5.2 Kinase Inhibition Assay (Generic Protocol)
Objective: Quantify bioactivity differences (IC50).[1]

Reagents: Recombinant Kinase (e.g., p38 or CK1), ATP (Km concentration), Substrate

peptide, Test Compounds (N,1 and N,2 isomers).[1]

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35.

Workflow:

Dispense 10 µL enzyme solution into 384-well plate.

Add 100 nL compound (DMSO stock) via acoustic dispenser.[1]

Incubate 15 min at RT.

Add 10 µL ATP/Substrate mix.[1]

Incubate 60 min.

Add detection reagent (e.g., ADP-Glo).[1]

Analysis: Measure Luminescence. Fit curves using 4-parameter logistic regression.
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Expected Result:N,2-isomer shows higher potency if the target has a hydrophobic pocket

at the C2-position; N,1-isomer shows higher potency if the target requires a flat, purine-like

stack.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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